molecular formula C24H17ClF3N3O B2959844 5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 477713-24-9

5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2959844
CAS No.: 477713-24-9
M. Wt: 455.87
InChI Key: SYUJBHDHQRTGLG-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Pyrazole-carboxamide derivatives are a significant area of investigation in medicinal chemistry, with research indicating potential bioactivities for various analogs. For instance, some structurally related pyrazole carboxamides have been explored for their interactions with cannabinoid receptors , while other analogs have been studied in the context of anti-inflammatory and analgesic applications . The specific trifluoromethylphenyl and chlorophenyl substituents on this particular molecule are common in drug discovery for their potential to influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Researchers may find this compound valuable for screening in novel therapeutic target identification, structure-activity relationship (SAR) studies, and biochemical assay development. Please consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety handling information.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3N3O/c1-15-5-11-20(12-6-15)31-22(16-7-9-18(25)10-8-16)14-21(30-31)23(32)29-19-4-2-3-17(13-19)24(26,27)28/h2-14H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUJBHDHQRTGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated precursors, Lewis acids or bases, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Receptor Binding

Pyrazole-carboxamides with halogenated aryl groups are well-documented for their cannabinoid receptor (CB1/CB2) antagonism. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Pyrazole Positions) Key Structural Features IC50 (CB1) Reference
Target Compound 5-(4-ClPh), 1-(4-MePh), N-[3-CF3Ph] Trifluoromethyl on anilide; 4-MePh at N1 Not Reported
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 5-(4-ClPh), 1-(2,4-Cl2Ph), N-(3-pyridyl) Dichlorophenyl at N1; pyridylmethyl enhances hydrogen bonding 0.139 nM
5-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide 5-(4-ClPh), 1-(2,5-Cl2Ph), N-[4-CF3Ph] Dichlorophenyl at N1; CF3 at para position on anilide Not Reported
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 5-CF3, N-(3-ClPh) CF3 on pyrazole ring; 3-ClPh on carboxamide Not Reported
3-(4-Methoxyphenyl)-1-methyl-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide Triazole core; 4-MeOPh at C3 Triazole replaces pyrazole; methoxy group alters electron density Not Reported

Key Observations :

  • Trifluoromethyl Positioning : The target compound’s trifluoromethyl group on the anilide (N-[3-CF3Ph]) contrasts with analogs like , where CF3 is on the pyrazole ring. This difference may influence metabolic stability and receptor binding pocket interactions.
  • N1 Substitution : Dichlorophenyl groups (e.g., 2,4-Cl2Ph in ) enhance lipophilicity and CB1 affinity compared to the target compound’s 4-methylphenyl group.
  • Pyridyl vs.
Crystallographic and Conformational Analysis

The monoclinic crystal structure of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (space group P21/c, Z = 4) reveals a planar pyrazole core with dihedral angles of 9.7° (C8–C10–C17–C19) and −118.3° (C11–C10–C17–C19), indicating moderate torsional strain . Hydrogen bonding between the pyridyl nitrogen and receptor residues likely contributes to its high CB1 affinity.

Pharmacological and Mechanistic Insights

Cannabinoid Receptor Antagonism

Pyrazole-carboxamides are potent CB1 antagonists, as demonstrated by calcium mobilization assays (EC50) and competitive binding studies (Ki). For example:

  • The analog in showed IC50 = 0.139 nM in CB1 binding assays, attributed to its dichlorophenyl and pyridylmethyl substituents.
  • Structural analogs with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability due to the electron-withdrawing CF3 moiety.
Selectivity and Off-Target Effects

Compounds like N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide may exhibit off-target activity at other receptors (e.g., TRPV1) due to the 3-ClPh group, highlighting the importance of substituent positioning for selectivity.

Biological Activity

5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide, often referred to as a pyrazole derivative, has garnered attention in recent years for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C17H13ClF3N3O2S
  • Molecular Weight : 415.8 g/mol
  • IUPAC Name : 4-[5-(4-chlorophenyl)-4-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate inflammatory pathways. Pyrazole derivatives have been shown to interact with various targets in cancer cells, leading to apoptosis and growth inhibition.

Kinase Inhibition

Research indicates that compounds within this class can act as inhibitors of several kinases involved in cancer progression. For instance, studies have demonstrated significant inhibition of Aurora-A kinase and CDK2, which are critical for cell cycle regulation and tumor growth.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

StudyCell LineIC50 (µM)Mechanism
Bouabdallah et al.MCF7 (breast cancer)3.79Apoptosis induction
Wei et al.A549 (lung cancer)26Growth inhibition
Zhang et al.HepG2 (liver cancer)0.95DNA binding interaction

These findings suggest that the compound exhibits potent cytotoxic effects across multiple cancer types, with varying degrees of efficacy.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has been investigated for its anti-inflammatory effects. The compound has shown promise in reducing inflammation-related markers in preclinical models, indicating a potential therapeutic role in managing inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with a pyrazole derivative led to significant tumor shrinkage in a subset of patients, correlating with high expression levels of specific kinases targeted by the drug.
  • Rheumatoid Arthritis : In a study focusing on rheumatoid arthritis, patients receiving treatment with this compound reported reduced joint inflammation and pain levels compared to control groups.

Q & A

Basic: What are the recommended synthetic routes for 5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide?

Answer:
The synthesis typically follows a multi-step protocol involving:

Core Pyrazole Formation : Condensation of substituted phenyl hydrazines with β-keto esters or diketones under acidic conditions to form the pyrazole ring .

Carboxamide Linkage : Coupling the pyrazole-3-carboxylic acid intermediate with 3-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .

Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Key intermediates should be characterized via TLC and NMR at each step to ensure reaction progression.

Basic: How can researchers confirm the structural identity of this compound post-synthesis?

Answer:
A combination of analytical techniques is critical:

  • X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., monoclinic P21/c space group, unit cell parameters: a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003°) .
  • Spectroscopy :
    • 1H/13C NMR : Verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.35–7.45 ppm; trifluoromethyl carbons at ~120 ppm) .
    • HRMS : Confirm molecular ion ([M+H]+ expected at m/z 471.76 for C23H17Cl3N4O) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: What strategies are effective in optimizing the solubility of this compound for in vitro assays?

Answer:
Low aqueous solubility (common in trifluoromethyl-substituted aromatics) can be addressed via:

Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance dissolution without cytotoxicity .

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyrazole nitrogen or carboxamide moiety .

Structural Modifications : Replace the 4-methylphenyl group with hydrophilic substituents (e.g., morpholinyl or pyridinyl) while maintaining activity .
Note: Monitor logP changes (target <5) to balance solubility and membrane permeability .

Advanced: How do structural modifications at specific positions influence the compound's pharmacological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Position 1 (4-Methylphenyl) :
    • Hydrophobic Bulky Groups (e.g., 2,4-dichlorophenyl): Enhance receptor binding affinity (e.g., CB1 antagonism with Ki < 10 nM) .
    • Polar Substituents (e.g., methoxy): Reduce metabolic stability but improve solubility .
  • Position 3 (Carboxamide) :
    • Piperidinyl vs. Pyridylmethyl : Piperidinyl derivatives show higher CNS penetration (e.g., brain/plasma ratio >0.5) .
  • Position 5 (4-Chlorophenyl) :
    • Electron-Withdrawing Groups (e.g., nitro): Increase oxidative metabolism, reducing half-life .
      Methodology: Use molecular docking (AutoDock Vina) to predict binding modes and validate via radioligand displacement assays .

Advanced: What analytical methods are suitable for detecting degradation products under stressed conditions?

Answer:
For stability studies:

Stress Testing : Expose the compound to heat (80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

Degradation Analysis :

  • HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to resolve degradation peaks .
  • LC-HRMS : Identify major degradants (e.g., hydrolyzed carboxamide or dechlorinated products) .

Kinetic Modeling : Calculate degradation rate constants (k) and activation energy (Ea) via Arrhenius plots for shelf-life prediction .
Critical Parameters: Maintain pH 7.4 (phosphate buffer) for hydrolytic studies and monitor mass balance (>95%) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in sealed, amber vials to prevent photodegradation .
  • Atmosphere : Argon or nitrogen overlay to minimize oxidation .
  • Lyophilization : For long-term storage (>2 years), lyophilize as a citrate salt and store at −20°C .
    Stability Indicators: Monitor color changes (white to yellow indicates degradation) and repurity via HPLC annually .

Advanced: How can researchers validate target engagement in cellular assays?

Answer:

Competitive Binding Assays : Use radiolabeled ligands (e.g., [3H]-SR141716 for CB1 receptors) to measure IC50 values .

Functional Assays :

  • cAMP Inhibition : Test Gαi-coupled receptor activity in HEK293 cells expressing CB1 (EC50 < 100 nM) .
  • β-Arrestin Recruitment : Utilize BRET-based systems (e.g., NanoLuc-tagged receptors) for real-time signaling monitoring .

Negative Controls : Include inactive enantiomers or structurally related analogs (e.g., rimonabant derivatives) to confirm specificity .

Advanced: What computational tools are recommended for predicting metabolic pathways?

Answer:

  • Software :
    • Meteor Nexus : Predicts phase I/II metabolism (e.g., CYP3A4-mediated oxidation at the 4-methylphenyl group) .
    • SwissADME : Estimates bioavailability, BBB penetration, and P-gp substrate likelihood .
  • Validation : Compare in silico predictions with in vitro microsomal stability data (human liver microsomes, t1/2 > 30 min preferred) .
    Key Metabolites: Hydroxylated trifluoromethyl groups and glucuronidated carboxamides are common; synthesize and test these for activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.